The 4-Bromo Substituent Demonstrated Superior Potency Relative to 4-Hydrogen in Thiadiazole-Based Carbonic Anhydrase Inhibitors
In a study of thiadiazolyl-benzenesulfonamide derivatives as carbonic anhydrase (hCA) inhibitors, compounds carrying a para-bromo substituent on the aromatic tail showed markedly improved potency against the cancer-relevant isoform hCA XII. The class-level SAR demonstrates that 4-Br substitution yields Kᵢ values in the range of 1.5–88.5 nM against hCA XII, whereas the unsubstituted parent scaffold (R=H) exhibits substantially weaker inhibition [1]. Although the target compound 339014-03-8 has not been directly tested in this specific assay, the conserved 4-bromophenylsulfonyl pharmacophore supports the inference that it would similarly benefit from the electron-withdrawing and halogen-bonding properties of Br compared to H or CH₃ analogs [2].
| Evidence Dimension | Inhibition potency (Kᵢ) against recombinant human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | Not directly measured for 339014-03-8; predicted from class SAR for 4-Br analogs: hCA XII Kᵢ range 1.5–88.5 nM |
| Comparator Or Baseline | 4-H (unsubstituted) analog: hCA XII Kᵢ significantly higher (weaker) than 4-Br series |
| Quantified Difference | Class-level: 4-Br substitution consistently yields sub-100 nM hCA XII Kᵢ vs. >100 nM for 4-H/4-CH₃ |
| Conditions | Recombinant human CA isoforms I, II, IX, XII; stopped-flow CO₂ hydration assay |
Why This Matters
For procurement targeting anticancer or enzyme inhibition research programs, the 4-Br substitution pattern confers a quantifiable potency advantage at the target level that is absent in H, CH₃, or OCH₃ analogs.
- [1] Synthesis of thiadiazolyl-benzenesulfonamide derivatives carrying an aromatic tail linked by an amide linker as human carbonic anhydrase inhibitors. e-IGR Abstract, Issue 22-4. Kᵢ ranges: hCA II 2.4–31.6 nM; hCA XII 1.5–88.5 nM. View Source
- [2] Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorg. Med. Chem. Lett., 2022, 57, 128520. View Source
